PAR-4 (1-6) (mouse)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

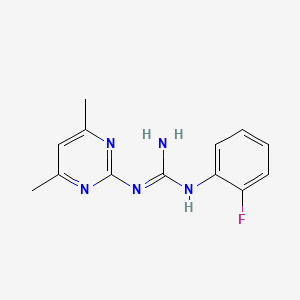

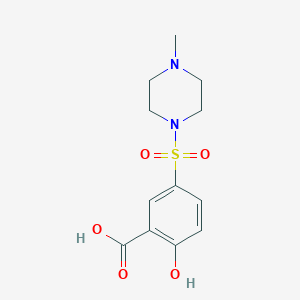

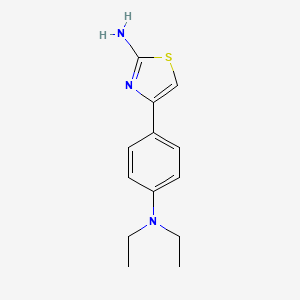

PAR-4 (1-6) amide (mouse) is a protease-activated receptor-4 activating peptide derived from murine PAR-4 . It’s known to cause rat platelet aggregation with an EC₅₀ value of 40 µM . Its effect on leucocyte rolling and adherence points at a role of PAR-4 in mediating proinflammatory processes .

Molecular Structure Analysis

PAR-4 is a largely disordered 332 amino-acid proapoptotic protein with tumor suppressor activity . It contains several functional domains, including a leucine zipper domain at the carboxy terminus, selective for apoptosis of cancer cells (SAC) domain naturally placed in the center of the molecule, and Par-4 amino-terminal fragment .Chemical Reactions Analysis

PAR-4 is activated by N-terminal proteolytic cleavage . Upon removal of specific N-terminal peptides, the resulting N-termini serve as tethered activation ligands that interact with the extracellular loop 2 domain and initiate receptor signaling .Physical and Chemical Properties Analysis

The physical and chemical properties of PAR-4 (1-6) (mouse) include a molecular weight of 666.78 and a chemical formula of C₃₃H₄₆N₈O₇ . It is stored at temperatures below -15°C .Mecanismo De Acción

PAR-4 plays a significant role in apoptosis, particularly in cancer cells . Protein kinase A activates intracellular Par-4 by phosphorylation at Thr155 residue in rat Par-4 or Thr163 in human Par-4 . Activated intracellular Par-4 induces the Fas (CD95)/FasL apoptotic pathway and also inhibits NF-κB cell survival pathway .

Direcciones Futuras

PAR-4 (1-6) (mouse) is a promising area of research, particularly in the context of cancer therapy . Its ability to induce apoptosis in cancer cells without harming normal cells makes it an attractive target for future research . Ongoing clinical trials are investigating new compounds that can stimulate secretion of Par-4 from normal cells of the body to induce paracrine apoptosis of cancer cells .

Propiedades

IUPAC Name |

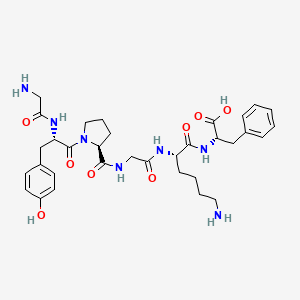

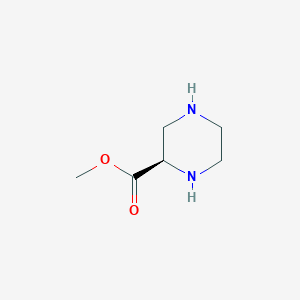

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48)/t24-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKCHHPUNVWBBC-FWEHEUNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1638735.png)

![3-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638736.png)